1-Methyl-5-methylsulfanylpyrazole-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-5-methylsulfanylpyrazole-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S/c1-9-6(10-2)3-5(4-7)8-9/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEMNYKAJGVPEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C#N)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-5-methylsulfanylpyrazole-3-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions. For instance, the reaction of 1-methyl-3-thiosemicarbazide with acrylonitrile in the presence of a base such as sodium hydroxide can yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-methylsulfanylpyrazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like alkyl halides or organometallic reagents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-Methyl-5-methylsulfanylpyrazole-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-methyl-5-methylsulfanylpyrazole-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding or other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Substituent Variations
Pyrazole carbonitriles exhibit significant diversity based on substituent positions and functional groups. Key structural analogs include:
Key Observations :
- Substituent Position : The nitrile group’s position (3 vs. 5) significantly impacts molecular polarity and reactivity. For example, 1,3-dimethyl-5-carbonitrile (similarity 0.98) is structurally closer to the target compound than 3-isopropyl derivatives (similarity 0.83) .
- Functional Groups : The methylsulfanyl group in 1-Methyl-5-methylsulfanylpyrazole-3-carbonitrile introduces sulfur-based reactivity (e.g., oxidation to sulfoxides or sulfones), which is absent in simpler methyl-substituted analogs like 79080-39-0 .
- Biological Activity : Fipronil and ethiprole, which share the pyrazole carbonitrile core, demonstrate that sulfinyl/sulfanyl groups enhance insecticidal potency by interacting with GABA receptors .
Physicochemical Properties
- Melting Points : Pyrazole carbonitriles with bulkier substituents (e.g., 3-isopropyl) exhibit higher melting points (e.g., 173.1°C for tetrazole-thio derivatives) compared to simpler methyl analogs .
- Solubility : The nitrile group generally reduces solubility in polar solvents, but sulfanyl/sulfinyl substituents (as in the target compound) can improve lipophilicity, aiding membrane penetration in agrochemical applications .
Biological Activity
1-Methyl-5-methylsulfanylpyrazole-3-carbonitrile is a heterocyclic compound belonging to the pyrazole family, recognized for its diverse biological activities. This compound has garnered attention in pharmacological research, particularly for its potential antimicrobial and anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C6H7N3S
- Molecular Weight : 153.21 g/mol
- CAS Number : 1211528-63-0
This compound interacts with various biological targets, influencing multiple biochemical pathways. The following sections outline its mode of action:
Target Interactions
- The compound exhibits high affinity for several receptors and enzymes, similar to other pyrazole derivatives. It is known to modulate signaling pathways that are crucial for cell proliferation and survival.
Biochemical Pathways
- Research indicates that this compound can alter metabolic pathways, potentially leading to enhanced apoptosis in cancer cells. It may also exhibit anti-inflammatory effects by modulating cytokine production.
Antimicrobial Activity
This compound has been studied for its antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against:
- Bacteria : Significant activity against Gram-positive and Gram-negative bacteria.
- Fungi : Effective against certain fungal strains, suggesting potential as an antifungal agent.
Anticancer Properties
Recent studies have highlighted the compound's potential in cancer therapy:
- Cell Line Studies : It has shown cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism involves induction of apoptosis and cell cycle arrest at specific phases.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
Study 2: Anticancer Activity
A separate investigation assessed the anticancer properties of the compound on MCF-7 (breast cancer) cells. The study reported a significant reduction in cell viability at concentrations above 50 µM, with an IC50 value determined to be approximately 45 µM.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 45 | Induction of apoptosis |
| A549 | 50 | Cell cycle arrest at G2/M phase |
Q & A
Basic Research: Synthetic Routes and Characterization
Q: What synthetic methodologies are recommended for preparing 1-methyl-5-methylsulfanylpyrazole-3-carbonitrile, and how can its purity and structure be confirmed? A:
- Synthesis : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, thiolation of a pre-formed pyrazole core using methyl disulfide or a methylthio precursor under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) is a common approach.
- Characterization : Use 1H/13C NMR to confirm substitution patterns (e.g., methylsulfanyl at C5 and nitrile at C3). IR spectroscopy can validate the nitrile group (C≡N stretch ~2200–2250 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For purity, combine HPLC with UV detection (λ ~250–300 nm) and elemental analysis .
Basic Research: Safety and Handling Protocols
Q: What safety precautions are critical when handling this compound in the laboratory? A:
- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation or skin contact, as pyrazole derivatives may cause irritation.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid drainage contamination .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation. Monitor for sulfide oxidation by TLC or NMR .
Advanced Research: Crystallographic Analysis
Q: How can X-ray crystallography resolve structural ambiguities in this compound derivatives? A:
- Data Collection : Use a single-crystal X-ray diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion.
- Refinement : Employ the SHELX suite (SHELXT for structure solution, SHELXL for refinement). Key parameters: R1 < 5%, wR2 < 15%. Validate bond lengths/angles against similar pyrazole-carbonitrile structures (e.g., CCDC-971311) .
- Challenges : Address disorder in the methylsulfanyl group using PART or ISOR restraints. For twinned crystals, apply TWIN/BASF commands in SHELXL .
Advanced Research: Biological Activity Profiling
Q: What in vitro assays are suitable for evaluating the bioactivity of this compound, particularly in enzyme inhibition? A:
- Assay Design :
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays (e.g., EGFR or CDK2 kinases). IC50 values can be determined via dose-response curves (0.1–100 µM).
- Cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Include controls for nitrile group reactivity (e.g., LDH release assays).
- SAR Studies : Compare with analogs (e.g., 5-{[4-(tert-butyl)benzyl]sulfonyl} derivatives) to assess the impact of methylsulfanyl vs. sulfonyl groups on potency .
Advanced Research: Analytical Challenges
Q: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound? A:
- 2D NMR : Perform HSQC and HMBC to assign ambiguous signals. For example, cross-peaks between the methylsulfanyl (δ ~2.5 ppm in 1H) and C5 (δ ~120 ppm in 13C) confirm substitution.
- X-ray vs. DFT : Compare experimental crystal structures with DFT-optimized geometries (e.g., Gaussian09/B3LYP/6-31G**) to validate tautomeric forms or conformational preferences .
Advanced Research: Stability and Degradation
Q: What methodologies assess the hydrolytic stability of the nitrile and methylsulfanyl groups under physiological conditions? A:
- Kinetic Studies : Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS. Use pseudo-first-order kinetics to calculate half-life (t1/2).
- Product Identification : Detect hydrolysis products (e.g., carboxylic acid from nitrile, sulfoxide from methylsulfanyl) using HRMS and isotopic labeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
